Dynorphin (1-11), ala(2)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

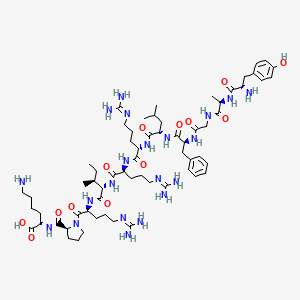

Dynorphin (1-11), ala(2)- is a synthetic peptide derived from the endogenous opioid peptide dynorphin A. It is a fragment of dynorphin A, which is known for its high affinity and selectivity for the kappa opioid receptor. This compound has been studied extensively for its role in modulating pain, stress, and other physiological functions through its interaction with the kappa opioid receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dynorphin (1-11), ala(2)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of dynorphin (1-11), ala(2)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dynorphin (1-11), ala(2)- can undergo various chemical reactions, including:

Oxidation: Involving the oxidation of methionine residues.

Reduction: Reduction of disulfide bonds if present.

Substitution: Amino acid substitution to modify the peptide sequence.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions are modified peptides with altered biological activity or stability. For example, oxidation of methionine can lead to methionine sulfoxide, affecting the peptide’s function .

Scientific Research Applications

Dynorphin (1-11), ala(2)- has a wide range of scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating pain, stress, and other physiological functions through the kappa opioid receptor.

Medicine: Explored as a potential therapeutic agent for pain management and neuropsychiatric disorders.

Industry: Utilized in the development of new peptide-based drugs and diagnostic tools

Mechanism of Action

Dynorphin (1-11), ala(2)- exerts its effects primarily through the activation of the kappa opioid receptor. Upon binding to this receptor, it triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and activation of potassium channels. These actions result in the modulation of neurotransmitter release and neuronal excitability, leading to its analgesic and stress-modulating effects .

Comparison with Similar Compounds

Similar Compounds

- Dynorphin A (1-17)

- Dynorphin A (1-13)

- Dynorphin A (1-8)

- Dynorphin B (1-13)

Uniqueness

Dynorphin (1-11), ala(2)- is unique due to its specific amino acid sequence and modifications, which confer distinct binding properties and biological activities compared to other dynorphin peptides. Its high selectivity for the kappa opioid receptor makes it a valuable tool for studying the receptor’s role in various physiological processes .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the κ-opioid receptor selectivity of Dynorphin (1-11), ala(2)-?

- Methodological Answer : Receptor binding assays using radiolabeled ligands (e.g., [³H]-U69,593) are standard for measuring affinity (Ki values). Competitive displacement studies in tissue homogenates (e.g., guinea pig ileum) or transfected cell lines expressing κ-opioid receptors (KOR) can confirm selectivity. Evidence from structural analogs like [D-Pro¹⁰] Dynorphin A (1-11) shows Ki values of 0.13 nM for KOR, with negligible binding to µ- or δ-opioid receptors .

Q. How is the analgesic efficacy of Dynorphin (1-11), ala(2)- assessed in preclinical models?

- Methodological Answer : Tail-flick or hot-plate tests in rodents are common. Dose-response curves are generated to compare latency thresholds between treated and control groups. Note that partial agonist activity may require co-administration with antagonists (e.g., nor-BNI) to isolate KOR-specific effects. Studies using ala(2) substitutions highlight the importance of glycine-2 in maintaining potency .

Q. What are the key structural determinants of Dynorphin (1-11), ala(2)- bioactivity?

- Methodological Answer : NH₂-terminal tyrosine (Tyr¹) is critical for receptor activation, while COOH-terminal residues (e.g., Arg⁷, Lys¹¹) enhance receptor specificity. Substitutions like D-alanine at position 2 reduce potency, as shown in truncated analogs (e.g., Dynorphin-(1–10)) . Circular dichroism (CD) spectroscopy can correlate conformational changes with functional outcomes .

Advanced Research Questions

Q. How do structural modifications at the ala(2) position influence the pharmacological profile of Dynorphin (1-11) analogs?

- Methodological Answer : Systematic alanine scanning or D-amino acid substitutions at position 2 can alter receptor binding kinetics. For example, [D-Ala²] Dynorphin (1-11) exhibits reduced potency in guinea pig ileum assays due to disrupted hydrogen bonding with KOR. Molecular dynamics simulations and mutational receptor studies (e.g., KOR D138A mutants) can identify critical interactions .

Q. What statistical methods are recommended for resolving contradictions in Dynorphin (1-11), ala(2)- binding data across studies?

- Methodological Answer : Consensus approaches like Delphi studies or meta-analyses with heterogeneity testing (I² statistic) are effective. For example, conflicting Ki values may arise from differences in tissue preparation (e.g., myenteric plexus vs. transfected cells). Normalizing data to reference ligands (e.g., U50,488) and applying mixed-effects models can reconcile variability .

Q. How can researchers optimize experimental conditions to minimize proteolytic degradation of Dynorphin (1-11), ala(2)- in vivo?

- Methodological Answer : Co-administration with peptidase inhibitors (e.g., bestatin, thiorphan) or use of stabilized analogs (e.g., methyl esterification at the COOH terminus) improves bioavailability. Microdialysis in rodent CNS regions (e.g., striatum) with LC-MS/MS quantification tracks degradation kinetics. Evidence from Dynorphin-(1–8) methyl ester shows enhanced stability .

Q. What are the critical considerations in designing reproducible in vivo studies for Dynorphin (1-11), ala(2)-?

- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice), administration routes (intracerebroventricular vs. systemic), and endpoints (e.g., nociceptive thresholds). Blinded randomization and power analysis (e.g., G*Power software) reduce bias. Detailed protocols for tissue collection and receptor autoradiography must be included for replication .

Q. How do researchers address conflicting findings on Dynorphin (1-11), ala(2)-’s role in stress-induced analgesia vs. hyperalgesia?

- Methodological Answer : Context-dependent effects require controlled stress paradigms (e.g., forced swim test vs. chronic restraint). Dual quantification of dynorphin levels (ELISA) and KOR phosphorylation (Western blot) in specific brain regions (e.g., amygdala) clarifies mechanistic pathways. Cross-validation with knockout models (e.g., KOR⁻/⁻ mice) is critical .

Q. Methodological Guidelines

- Data Reproducibility : Follow ARRIVE 2.0 guidelines for preclinical studies, including explicit reporting of sample sizes, exclusion criteria, and statistical methods .

- Ethical Compliance : Obtain institutional ethics approval for animal studies, specifying humane endpoints and analgesia protocols .

- Literature Synthesis : Use PICO frameworks to structure literature reviews, focusing on Population (e.g., rodent models), Intervention (Dynorphin analogs), Comparators (reference agonists), and Outcomes (Ki, ED₅₀) .

Properties

CAS No. |

75491-15-5 |

|---|---|

Molecular Formula |

C64H105N21O13 |

Molecular Weight |

1376.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C64H105N21O13/c1-6-37(4)51(59(95)81-45(21-14-30-75-64(71)72)60(96)85-31-15-22-49(85)58(94)82-46(61(97)98)18-10-11-27-65)84-55(91)44(20-13-29-74-63(69)70)79-54(90)43(19-12-28-73-62(67)68)80-56(92)47(32-36(2)3)83-57(93)48(34-39-16-8-7-9-17-39)78-50(87)35-76-52(88)38(5)77-53(89)42(66)33-40-23-25-41(86)26-24-40/h7-9,16-17,23-26,36-38,42-49,51,86H,6,10-15,18-22,27-35,65-66H2,1-5H3,(H,76,88)(H,77,89)(H,78,87)(H,79,90)(H,80,92)(H,81,95)(H,82,94)(H,83,93)(H,84,91)(H,97,98)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,38+,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |

InChI Key |

VTPKWYYFTHZENR-DFQGMJKVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.